molecular formula C7H8BrCl2N B13911783 4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride

4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride

Cat. No.: B13911783
M. Wt: 256.95 g/mol
InChI Key: INIZISSXSCFAGD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride typically involves the bromination of 2-chloro-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Dehalogenated pyridines.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-chloro-6-methylpyridine hydrochloride
  • 4-(Bromomethyl)-2-fluoro-6-methylpyridine hydrochloride
  • 4-(Bromomethyl)-2-chloro-5-methylpyridine hydrochloride

Uniqueness

4-(Bromomethyl)-2-chloro-6-methylpyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in organic synthesis. The combination of these halogens allows for selective functionalization and modification, making it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C7H8BrCl2N

Molecular Weight

256.95 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-6-methylpyridine;hydrochloride

InChI

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(4-8)3-7(9)10-5;/h2-3H,4H2,1H3;1H

InChI Key

INIZISSXSCFAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CBr.Cl

Origin of Product

United States

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